![molecular formula C6H6BrNS B1280210 2-Bromo-6-(methylthio)pyridine CAS No. 74134-42-2](/img/structure/B1280210.png)
2-Bromo-6-(methylthio)pyridine
Overview
Description
2-Bromo-6-(methylthio)pyridine is an organic compound with the molecular formula C6H6BrNS. It is a pyridine derivative where a bromine atom is substituted at the second position and a methylthio group at the sixth position. This compound is known for its utility in various chemical reactions and its applications in scientific research .
Mechanism of Action
Target of Action
It is known that bromopyridine derivatives are often used in suzuki–miyaura coupling reactions , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 2-Bromo-6-(methylthio)pyridine may participate in the reaction as an electrophilic organic group . The reaction involves oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura coupling reactions suggests it plays a role in the formation of carbon–carbon bonds , which are fundamental in organic chemistry and biochemistry.
Pharmacokinetics
Its physical properties such as boiling point (102-103 °c/20 mmhg) and density (1512 g/mL at 25 °C) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Its use in suzuki–miyaura coupling reactions contributes to the formation of carbon–carbon bonds , which are crucial in the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s stability and reactivity may be sensitive to temperature and the presence of oxygen.
Biochemical Analysis
Biochemical Properties
2-Bromo-6-(methylthio)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways of other compounds.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered cellular responses . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes . For example, the compound may inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert conditions but can degrade over time when exposed to light and air . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, such as the modulation of specific biochemical pathways . At higher doses, toxic or adverse effects can be observed, including cellular toxicity and organ damage. Threshold effects have been noted, where a certain dosage level must be reached before significant biological effects are observed.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can lead to the formation of metabolites that may have distinct biological activities or toxicities compared to the parent compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound within specific cellular compartments can influence its biological activity and function.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(methylthio)pyridine typically involves the bromination of 6-(methylthio)pyridine. One common method includes the reaction of 6-(methylthio)pyridine with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the second position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-(methylthio)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organometallic compounds and palladium catalysts.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Scientific Research Applications
Synthesis of 2-Bromo-6-(methylthio)pyridine
The synthesis of this compound typically involves bromination of 6-(methylthio)pyridine. This can be achieved through various methods including electrophilic aromatic substitution, where bromine is introduced to the aromatic ring under specific conditions. The compound can also be synthesized via the reaction of 6-amino-2-methylpyridine with bromine in the presence of a suitable acid catalyst, which has been shown to yield high purity and yield .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by researchers demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation, particularly in breast cancer cell lines. This suggests a promising avenue for developing new anticancer drugs based on this compound .
Applications in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It is used to produce various biologically active compounds, including:
- GPIIb/IIIa antagonists : These are important in treating thrombotic disorders.
- Acetylcholinesterase inhibitors : Relevant for treating Alzheimer's disease .
Material Science Applications
The unique properties of this compound make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). Its structural characteristics allow it to participate in the formation of phosphorescent materials, which are essential for efficient light emission in OLED technology .
Pharmaceutical Development
A notable case study involves the use of this compound as a precursor in synthesizing novel therapeutic agents targeting specific diseases such as diabetes and obesity. The compound's ability to act as a selective inhibitor for certain biological pathways has been exploited to develop new drugs with fewer side effects compared to existing treatments .
Industrial Applications
In an industrial context, the compound has been utilized as an intermediate in synthesizing agrochemicals and other fine chemicals, showcasing its importance beyond pharmaceuticals. Its synthesis process has been optimized for large-scale production, ensuring high yield and purity which are critical for commercial viability .
Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 15 | |
Antibacterial | Escherichia coli | 20 | |
Anticancer | MCF-7 (Breast Cancer) | 12 |
Table 2: Synthetic Routes for this compound
Comparison with Similar Compounds
- 2-Bromo-6-(methylsulfanyl)pyridine
- 2-Chloro-6-(methylthio)pyridine
- 2-Iodo-6-(methylthio)pyridine
Comparison: 2-Bromo-6-(methylthio)pyridine is unique due to the presence of both bromine and methylthio groups, which confer distinct reactivity and properties. Compared to its chloro and iodo analogs, the bromine derivative exhibits different reactivity patterns and is often preferred in specific synthetic applications due to its balance of reactivity and stability .
Biological Activity
2-Bromo-6-(methylthio)pyridine, a brominated pyridine derivative, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
- Molecular Formula : C7H8BrN
- CAS Number : 74134-42-2
- Boiling Point : 102-103 °C at 20 mmHg
- Density : 1.512 g/mL at 25 °C
Synthesis Methods
The synthesis of this compound typically involves the bromination of 6-(methylthio)pyridine using bromine in solvents like acetic acid under controlled temperature conditions to ensure selective bromination.
Target Interactions
This compound interacts with various biological targets, particularly enzymes involved in metabolic pathways. Notably, it has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of endogenous compounds.
Cellular Effects
The compound influences several cellular processes, including:
- Cell Signaling Pathways : Modulates activities of kinases and phosphatases.
- Gene Expression : Alters transcriptional activity through interaction with nuclear receptors.
- Metabolism : Affects the metabolic pathways by influencing enzyme activities .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy in inhibiting bacterial growth has been documented, making it a candidate for further exploration in antimicrobial drug development.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, with mechanisms involving the modulation of apoptotic signaling pathways .
Case Studies and Research Findings
- Enzyme Inhibition Studies
-
Antimicrobial Activity Assessment
- In vitro assays showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
- Anticancer Activity Evaluation
Comparison with Related Compounds
Compound | Biological Activity | IC50 (nM) |
---|---|---|
This compound | Cytochrome P450 inhibition | ~115 |
2-Chloro-6-(methylthio)pyridine | Moderate antimicrobial activity | ~200 |
2-Iodo-6-(methylthio)pyridine | Lower anticancer efficacy | ~250 |
Properties
IUPAC Name |
2-bromo-6-methylsulfanylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFMGEWBDIDVPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502583 | |
Record name | 2-Bromo-6-(methylsulfanyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74134-42-2 | |
Record name | 2-Bromo-6-(methylsulfanyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.